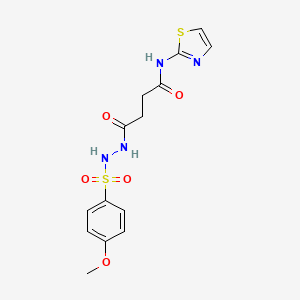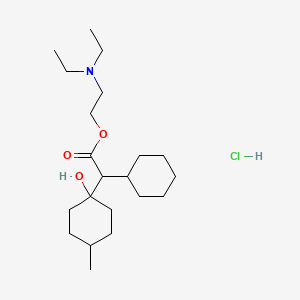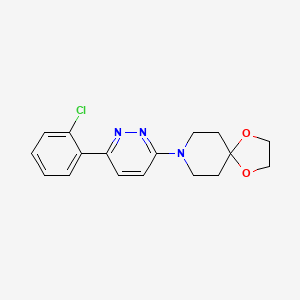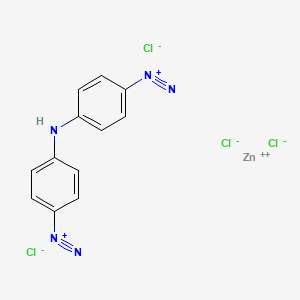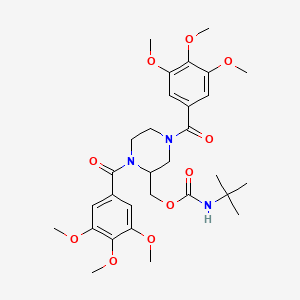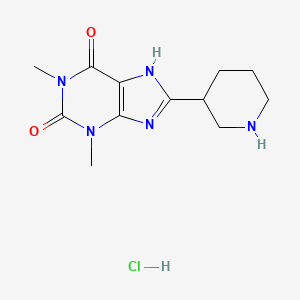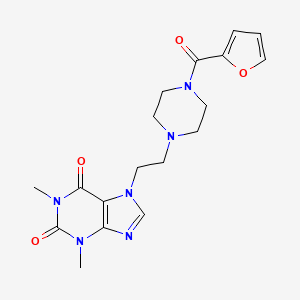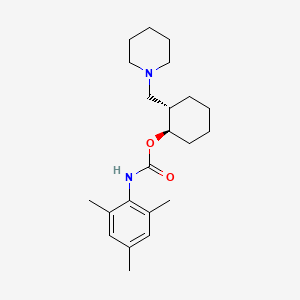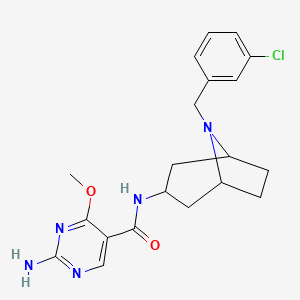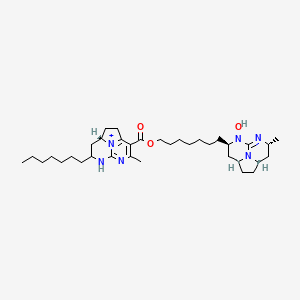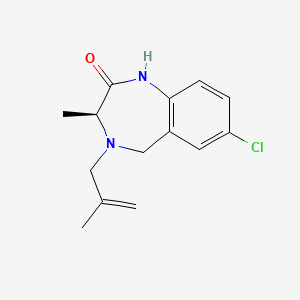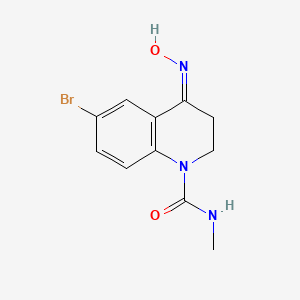
6-Bromo-4-oximino-1-methylcarbamoyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-oximino-1-methylcarbamoyl-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-oximino-1-methylcarbamoyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 1,2,3,4-tetrahydroquinoline, followed by the introduction of the oximino and methylcarbamoyl groups through subsequent reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and the use of green chemistry principles, is crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-oximino-1-methylcarbamoyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with different functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinolines.
Scientific Research Applications
6-Bromo-4-oximino-1-methylcarbamoyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Bromo-4-oximino-1-methylcarbamoyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological context in which it is used. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,2,3,4-tetrahydroquinoline: A simpler derivative without the oximino and methylcarbamoyl groups.
4-Oximino-1-methylcarbamoyl-1,2,3,4-tetrahydroquinoline: Lacks the bromine atom.
1-Methylcarbamoyl-1,2,3,4-tetrahydroquinoline: Lacks both the bromine and oximino groups.
Uniqueness
6-Bromo-4-oximino-1-methylcarbamoyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of all three functional groups (bromine, oximino, and methylcarbamoyl), which confer distinct chemical and biological properties
Properties
CAS No. |
81892-50-4 |
|---|---|
Molecular Formula |
C11H12BrN3O2 |
Molecular Weight |
298.14 g/mol |
IUPAC Name |
(4Z)-6-bromo-4-hydroxyimino-N-methyl-2,3-dihydroquinoline-1-carboxamide |
InChI |
InChI=1S/C11H12BrN3O2/c1-13-11(16)15-5-4-9(14-17)8-6-7(12)2-3-10(8)15/h2-3,6,17H,4-5H2,1H3,(H,13,16)/b14-9- |
InChI Key |
XXGYFIOVPVNIOK-ZROIWOOFSA-N |
Isomeric SMILES |
CNC(=O)N1CC/C(=N/O)/C2=C1C=CC(=C2)Br |
Canonical SMILES |
CNC(=O)N1CCC(=NO)C2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


